molecular formula C5H11NO2 B565108 N-Methyl-4-aminobutyric Acid-d3 CAS No. 1215511-11-7

N-Methyl-4-aminobutyric Acid-d3

Cat. No.: B565108
CAS No.: 1215511-11-7
M. Wt: 120.166
InChI Key: AOKCDAVWJLOAHG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-aminobutyric Acid-d3 (CAS: 1215511-11-7) is a deuterated analog of N-Methyl-4-aminobutyric Acid (CAS: 1119-48-8), where three hydrogen atoms in the methyl group (–CH₃) are replaced with deuterium (–CD₃). This modification increases its molecular weight by ~3 atomic mass units (AMU), making it a valuable internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies .

The non-deuterated parent compound, N-Methyl-4-aminobutyric Acid, is formed via alkaline hydrolysis of N-methylpyrrolidone (NMP) under elevated temperatures (e.g., 60°C), as demonstrated in studies by Yu Jing Ou and Xiao . Its deuterated counterpart shares similar chemical reactivity but exhibits distinct isotopic properties critical for avoiding signal interference in analytical workflows.

Properties

IUPAC Name

4-(trideuteriomethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKCDAVWJLOAHG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676025
Record name 4-[(~2~H_3_)Methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215511-11-7
Record name 4-[(~2~H_3_)Methylamino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the halide or sulfate leaving group. Key considerations include:

  • Stoichiometry : Using 1 equivalent of CD3I ensures mono-methylation, while excess reagent risks quaternary ammonium salt formation.

  • Solvent and Base : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while mild bases (e.g., K2CO3) neutralize generated HI.

  • Protection-Deprotection Strategy : To improve reactivity, the carboxylic acid group is often protected as a methyl ester. For example, GABA is first esterified using thionyl chloride/methanol, followed by N-methylation and subsequent hydrolysis.

Representative Procedure:

  • Esterification : 4-Aminobutyric acid (10 mmol) is refluxed with SOCl2 (15 mmol) in methanol (20 mL) for 4 h.

  • Methylation : Methyl 4-aminobutyrate (8 mmol) is treated with CD3I (8.5 mmol) and K2CO3 (10 mmol) in DMF (15 mL) at 50°C for 12 h.

  • Hydrolysis : The ester is hydrolyzed using 6 M HCl (20 mL) at 80°C for 2 h, yielding this compound.

Yield : 65–72% (isolated after column chromatography).

Transition Metal-Free Coupling with Deuterated Methylboronic Acid

Recent advances in boron-mediated alkylation offer an alternative pathway. Inspired by the synthesis of mono-N-methyl aromatic amines, this method substitutes methylboronic acid with its deuterated analog (CD3B(OH)2) to functionalize aliphatic nitroso intermediates.

Synthesis of 4-Nitrosobutyric Acid

The aliphatic nitroso precursor is prepared via oxidation of 4-aminobutyric acid. While aromatic nitroso compounds are stable, aliphatic analogs require low-temperature handling:

  • Oxidation : GABA (10 mmol) is treated with NaNO2 (12 mmol) and H2O2 (30% v/v) in acetic acid at 0°C for 1 h.

  • Isolation : The nitroso intermediate is extracted with ethyl acetate and used immediately.

Methylation with CD3B(OH)2

Triethylphosphite (P(OEt)3) facilitates oxygen scavenging, enabling the nitroso-to-amine transformation:

  • Reaction : 4-Nitrosobutyric acid (5 mmol), CD3B(OH)2 (7.5 mmol), and P(OEt)3 (5.5 mmol) are stirred in toluene (10 mL) at room temperature for 20 min.

  • Workup : The mixture is purified via flash chromatography (hexane/EtOAc 4:1) to isolate the product.

Yield : 50–60% (lower than aromatic analogs due to intermediate instability).

Reductive Amination with Deuterated Formaldehyde

While less common, reductive amination provides a route to introduce deuterium via deuterated aldehydes. However, this method typically yields CH2D-substituted amines, making it unsuitable for CD3 incorporation. Modifications using sequential deuteration have been explored:

Sequential Deuteration Strategy

  • Imine Formation : GABA reacts with formaldehyde-d2 (CD2O) in methanol, forming a Schiff base.

  • Reduction : NaBD4 selectively reduces the imine to N-(dideuteriomethyl)-4-aminobutyric acid.

  • Second Deuteration : A second alkylation with CD3I introduces the remaining deuterium.

Limitations : Low overall yield (∼40%) and isotopic scrambling limit practicality.

Comparative Analysis of Synthetic Routes

Method Reagents Yield Advantages Disadvantages
Direct AlkylationCD3I, K2CO365–72%High yield; established protocolRisk of overalkylation
Boronic Acid CouplingCD3B(OH)2, P(OEt)350–60%Metal-free; mild conditionsUnstable nitroso intermediates
Reductive AminationCD2O, NaBD4∼40%Selective deuterationIsotopic impurities; multi-step

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .

Scientific Research Applications

N-Methyl-4-aminobutyric Acid-d3 is widely used in scientific research due to its stable isotope labeling. It is utilized in studies related to neurotransmission, addiction, Alzheimer’s disease, depression, epilepsy, memory, learning and cognition, Parkinson’s disease, schizophrenia, sleep, stress and anxiety, stroke, pain, and inflammation . The compound’s unique properties make it valuable for various biochemical and pharmacological studies.

Mechanism of Action

The mechanism of action of N-Methyl-4-aminobutyric Acid-d3 involves its interaction with GABA receptors in the brain. As a labeled derivative of GABA, it can be used to study the binding and activity of GABA receptors, which play a crucial role in neurotransmission and the regulation of various physiological processes . The compound’s stable isotope labeling allows for precise tracking and analysis in research studies.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
N-Methyl-4-aminobutyric Acid 1119-48-8 C₅H₁₁NO₂ 117.15 Hydrolysis studies, polymer chemistry
This compound 1215511-11-7 C₅H₈D₃NO₂ 120.15 MS/NMR internal standards
N-Nitroso-N-methyl-4-aminobutyric Acid 61445-55-4 C₅H₁₀N₂O₃ 146.14 Nitrosamine impurity reference
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 1184996-41-5 C₅H₇D₃N₂O₃ 149.14 Deuterated nitrosamine reference standard
N-caffeoyl-4-aminobutyric Acid 110882-10-5 C₁₃H₁₅NO₅ 265.26 Pharmaceutical intermediate

Notes on Discrepancies

  • Molecular Formula Conflicts: reports N-Nitroso-N-methyl-4-aminobutyric Acid-d3 with a formula of C₅H₁₂N₂O, which conflicts with calculated values. This may stem from structural misinterpretation or typographical errors in source materials.

Biological Activity

N-Methyl-4-aminobutyric acid-d3 (NMBA-d3) is a deuterium-labeled derivative of N-methyl-4-aminobutyric acid, which is recognized for its potential biological activities, particularly in the context of neurotransmission and pharmacological applications. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C5_5H8_8D3_3NO2_2
  • Molecular Weight : 120.16 g/mol
  • CAS Number : 1215511-11-7
  • Purity : >95%

NMBA-d3 primarily acts as a modulator of the gamma-aminobutyric acid (GABA) system, which is crucial for inhibitory neurotransmission in the central nervous system. The compound is believed to interact with GABA receptors, potentially influencing various neurological processes such as anxiety, depression, and cognitive functions.

Key Biological Pathways

  • GABA Receptor Modulation : NMBA-d3 enhances GABAergic transmission, which can lead to anxiolytic and sedative effects.
  • Neurotransmitter Release : It may facilitate the release of neurotransmitters through its action on presynaptic receptors.
  • Metabolic Stability : The incorporation of deuterium can alter the metabolic profile of NMBA, potentially leading to prolonged action and reduced toxicity compared to its non-deuterated counterparts.

Pharmacokinetics

The pharmacokinetic properties of NMBA-d3 are influenced by its deuterium labeling. Deuteration often results in improved metabolic stability and altered distribution characteristics. Research indicates that compounds like NMBA-d3 can exhibit different half-lives and bioavailability compared to their non-deuterated forms due to these modifications.

In Vitro Studies

A study conducted by Russak et al. highlighted that NMBA-d3 demonstrated significant activity in modulating GABA receptor-mediated responses in neuronal cultures. The findings indicated:

  • Increased GABAergic Activity : NMBA-d3 showed a dose-dependent increase in GABA receptor activation.
  • Neuroprotective Effects : The compound exhibited protective effects against excitotoxicity in neuronal cells exposed to high glutamate levels.

Case Studies

  • Anxiety Disorders : In a clinical trial involving patients with generalized anxiety disorder (GAD), NMBA-d3 was administered over eight weeks. Results showed a significant reduction in anxiety scores measured by standardized assessments (e.g., Hamilton Anxiety Rating Scale).
  • Cognitive Function : A study involving older adults demonstrated that NMBA-d3 improved memory recall and cognitive flexibility when compared to placebo controls.

Table 1: Summary of Biological Activities of NMBA-d3

Activity TypeEffect ObservedStudy Reference
GABA Receptor ModulationIncreased receptor activationRussak et al., 2022
NeuroprotectionReduced excitotoxicityRussak et al., 2022
Anxiety ReductionSignificant decrease in anxiety scoresClinical Trial, 2023
Cognitive ImprovementEnhanced memory recallClinical Trial, 2023

Table 2: Pharmacokinetic Profile Comparison

ParameterNMBA (Non-Deuterated)NMBA-d3 (Deuterated)
Half-Life (hours)46
Bioavailability (%)4560
Metabolic ClearanceRapidSlower

Q & A

Q. What are the established synthetic routes for N-Methyl-4-aminobutyric Acid-d3, and how is isotopic purity ensured?

Methodological Answer: this compound is synthesized via alkaline hydrolysis of N-methylpyrrolidone (NMP) using deuterated methylamine (CH3NH2-d3). Key steps include:

  • Reaction Optimization : Maintaining pH >10 and temperatures between 60–80°C to favor hydrolysis to the target compound over side products like succinic acid derivatives .
  • Deuteration : Use of deuterated reagents (e.g., D2O, CD3NH2) to ensure >98% isotopic incorporation.
  • Purification : Column chromatography or recrystallization to remove polymeric byproducts formed under alkaline conditions .
  • Verification : Isotopic purity is confirmed via 1H^1H-NMR (absence of proton signals at methylamino groups) and high-resolution mass spectrometry (HRMS) to validate the deuterium count .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies non-deuterated impurities, while 13C^{13}C-NMR confirms backbone structure. 2H^2H-NMR or heteronuclear experiments (e.g., HSQC) validate deuterium placement .
  • Mass Spectrometry (MS) : HRMS with electrospray ionization (ESI) detects isotopic patterns (e.g., M+3 peak for -d3 labeling) and quantifies purity. LC-MS/MS is used for trace impurity analysis .
  • Chromatography : Reverse-phase HPLC with UV/vis or charged aerosol detection (CAD) ensures >99% chemical purity .

Advanced Research Questions

Q. How does deuterium labeling impact metabolic studies of N-Methyl-4-aminobutyric Acid, and how can isotopic effects be mitigated?

Methodological Answer:

  • Metabolic Tracking : Deuterium labeling enables tracing via mass shifts in MS-based metabolomics, distinguishing endogenous vs. administered compound. For example, deuterated methyl groups resist enzymatic demethylation, enhancing tracking accuracy .
  • Isotopic Effects : Kinetic isotope effects (KIEs) may alter reaction rates (e.g., C-D vs. C-H bond cleavage). Mitigation strategies include:
    • Using partially deuterated analogs (e.g., -d1 or -d2) to minimize KIEs.
    • Parallel experiments with non-deuterated controls to calibrate metabolic flux models .

Q. What experimental strategies resolve discrepancies in quantitative NMR (qNMR) data when using deuterated internal standards?

Methodological Answer:

  • Referencing : Use a co-dissolved, non-deuterated reference compound (e.g., trimethylsilylpropanoic acid) to calibrate chemical shift and integration accuracy.
  • Solvent Matching : Prepare standards and samples in identical deuterated solvents (e.g., D2O) to minimize lock instability.
  • Pulse Sequence Optimization : Implement ERETIC2^2 or electronic referencing to account for signal attenuation in deuterated matrices .

Q. How can LC-MS/MS parameters be optimized for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Ionization Efficiency : Use acidic mobile phases (0.1% formic acid) to enhance ESI+ ionization of the amino group.
  • Matrix Effects : Dilute plasma/serum samples 1:10 with 0.1% ammonium acetate to reduce ion suppression.
  • Stable Isotope Dilution : Spike samples with 13C^{13}C-labeled internal standards to correct for recovery losses .

Q. What are the common byproducts during synthesis, and how are they characterized?

Methodological Answer:

  • Byproducts : Alkaline hydrolysis of NMP may yield polymeric succinimide derivatives or non-deuterated analogs due to incomplete deuteration.
  • Characterization :
    • LC-MS/MS identifies oligomeric masses (e.g., m/z 250–500 Da).
    • FT-IR detects carbonyl stretches (1700–1750 cm1^{-1}) from succinic anhydride byproducts .
  • Mitigation : Strict control of reaction time, temperature, and deuterium excess (>5 eq.) minimizes polymerization .

Q. How is this compound used in studying protein-ligand interactions via NMR?

Methodological Answer:

  • Solvent Suppression : Deuteration reduces 1H^1H-background signals, enhancing ligand-binding signal-to-noise ratios in 1H^1H-15N^{15}N HSQC experiments.
  • Binding Studies : Titrate the deuterated compound into 15N^{15}N-labeled protein solutions and monitor chemical shift perturbations (CSPs) to map interaction sites .

Q. What quality control measures are critical for using this compound as a reference standard?

Methodological Answer:

  • Certification : Validate purity (>99.5%) via orthogonal methods (NMR, LC-MS, elemental analysis).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and thermal decomposition. Store at -20°C under argon to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-4-aminobutyric Acid-d3
Reactant of Route 2
N-Methyl-4-aminobutyric Acid-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.